molecular formula C13H15N3O2S B5707176 2-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide

2-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No. B5707176
M. Wt: 277.34 g/mol
InChI Key: MPDCVQMQEBCYHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "2-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide" often involves complex organic reactions, aiming to incorporate specific functional groups that contribute to the compound's activity. A common approach involves the stepwise construction of the thiadiazole ring, followed by the attachment of the phenoxymethyl and propanamide groups through nucleophilic substitution or amidation reactions. For instance, derivatives of thiadiazole have been synthesized by reacting ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate with various electrophiles, showcasing the versatility of thiadiazole chemistry in creating compounds with potential biological activity (Abbasi et al., 2020).

Molecular Structure Analysis

Molecular structure analysis of thiadiazole derivatives, including "this compound," focuses on understanding the spatial arrangement of atoms within the molecule. Techniques such as X-ray crystallography and NMR spectroscopy are pivotal in determining the conformation, bonding patterns, and overall geometry. For example, studies have provided insights into the crystal structure and herbicidal activity of thiadiazole derivatives, elucidating the influence of molecular geometry on their biological activity (Liu et al., 2007).

properties

IUPAC Name

2-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-9(2)12(17)14-13-16-15-11(19-13)8-18-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDCVQMQEBCYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(S1)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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